
Clobutinol Hydrochloride-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clobutinol-d6 (hydrochloride) is a deuterated form of Clobutinol hydrochloride, a compound known for its antitussive (cough suppressant) properties. Clobutinol itself was widely used in the past but was withdrawn from the market due to its potential to cause cardiac arrhythmia by prolonging the QT interval . The deuterated form, Clobutinol-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clobutinol-d6 (hydrochloride) typically involves the deuteration of Clobutinol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Clobutinol-d6 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Clobutinol-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of Clobutinol-d6. These products are often studied to understand the metabolic pathways and potential therapeutic applications of the compound.
Applications De Recherche Scientifique
Clobutinol-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Clobutinol under various conditions.
Biology: Employed in metabolic studies to trace the pathways and identify metabolites of Clobutinol.
Medicine: Investigated for its potential therapeutic effects and safety profile compared to the non-deuterated form.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mécanisme D'action
The mechanism of action of Clobutinol-d6 (hydrochloride) is similar to that of Clobutinol. It acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor activity in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clobutinol: The non-deuterated form, known for its antitussive properties but withdrawn due to safety concerns.
Dextromethorphan: Another cough suppressant with a different mechanism of action.
Codeine: An opioid used for its cough suppressant and analgesic effects.
Uniqueness
Clobutinol-d6 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, providing insights that are not possible with the non-deuterated form.
Propriétés
Formule moléculaire |
C14H23Cl2NO |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3; |
Clé InChI |
ZMROYCGIWPNZNJ-SKCUOGQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


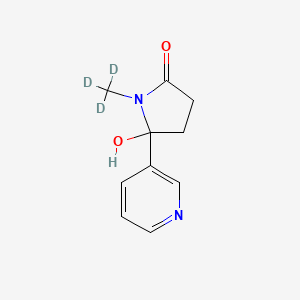




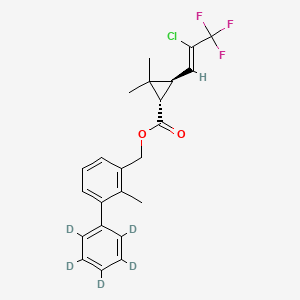
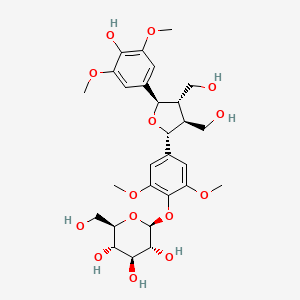
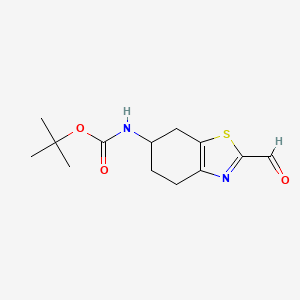

![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
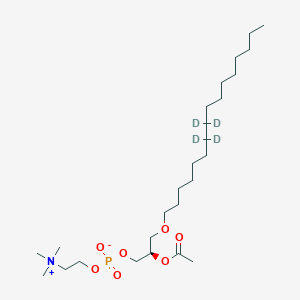
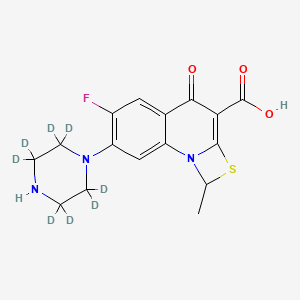

![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)
